(S)-(-)-Felodipine

Cardiovascular Pharmacology Stereoselectivity Coronary Vasodilation

Racemic felodipine introduces confounded pharmacology from opposing enantiomer activities. (S)-(-)-Felodipine provides stereochemically pure L-type calcium channel blockade essential for precise pharmacodynamic and pharmacokinetic studies. • 13-fold higher coronary vasodilation potency vs (R)-enantiomer • ~50% lower intrinsic clearance in human liver microsomes vs (R)-isomer • High-purity reference standard for chiral HPLC/GC-MS method validation

Molecular Formula C18H19Cl2NO4
Molecular Weight 384.2 g/mol
CAS No. 105618-03-9
Cat. No. B023780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Felodipine
CAS105618-03-9
Synonyms(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester;  (-)-Felodipine;  (S)-Felodipine; 
Molecular FormulaC18H19Cl2NO4
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
InChIInChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1
InChIKeyRZTAMFZIAATZDJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-Felodipine (CAS 105618-03-9): A Single-Enantiomer Dihydropyridine Calcium Channel Blocker for Advanced Cardiovascular Research


(S)-(-)-Felodipine (CAS 105618-03-9) is the S-enantiomer of the 1,4-dihydropyridine calcium channel blocker felodipine, characterized by its chiral nature . It acts as a vascular-selective antagonist of L-type calcium channels, primarily utilized in research focused on hypertension, angina, and vascular smooth muscle pharmacology . Unlike the racemic mixture, the single enantiomer form provides a chemically defined, stereochemically pure compound essential for precise investigations into stereospecific pharmacodynamics and pharmacokinetics . Its molecular formula is C18H19Cl2NO4, with a molecular weight of 384.25 g/mol .

Single-enantiomer L-type calcium channel research tool
Supports stereochemical-control pharmacodynamic studies
Chiral reference standard for analytical method support

The Risks of Substituting (S)-(-)-Felodipine with Racemic Felodipine or Other DHP Analogs


In research and preclinical development, substituting (S)-(-)-Felodipine with the racemic mixture (rac-felodipine, CAS 72509-76-3) or a different dihydropyridine (DHP) calcium channel blocker introduces significant confounding variables. The enantiomers of felodipine exhibit stereoselectivity in both pharmacodynamics and metabolism. For instance, the (S)-enantiomer demonstrates markedly higher potency in inhibiting coronary vasoconstriction compared to its (R)-antipode, with a stereoselectivity ratio of 13 [1]. Furthermore, human liver microsome studies reveal that (R)-felodipine is metabolized more rapidly, with an intrinsic clearance approximately two times higher than (S)-felodipine, directly impacting bioavailability [2]. Using a racemate or an alternative DHP with a different receptor subtype selectivity profile would lead to inaccurate assessment of efficacy, off-target effects, and pharmacokinetic behavior [3]. Therefore, (S)-(-)-Felodipine is essential for studies requiring precise control over stereospecific activity and metabolism.

Enantiomeric composition
Racemic felodipine contains (R)-enantiomer, which may shift pharmacodynamic potency context observed with the single (S)-form.
Channel selectivity divergence
Other dihydropyridines (e.g., amlodipine, cilnidipine) block N-type and P/Q-type channels, potentially altering cellular response interpretation in L-type-focused protocols.
Stereoselective metabolism
(R)-felodipine exhibits higher intrinsic clearance in human liver microsomes; substituting with racemate may reduce exposure predictability for the active enantiomer.

Quantitative Differential Evidence for (S)-(-)-Felodipine Against Key Comparators


Stereospecific Inhibition of Coronary Vasoconstriction: (S)-(-)-Felodipine vs. (R)-(+)-Felodipine

The (S)-(-)-Felodipine enantiomer exhibits 13-fold greater potency than its (R)-(+)-Felodipine antipode in inhibiting coronary vasoconstriction induced by the thromboxane A2 mimetic U-46619 [1]. This is quantified by the stereoselectivity ratio of (-)-(S)-/(+)-(R)-felodipine = 13, derived from the doses required for 50% inhibition in a guinea pig Langendorff heart model [1].

Stereospecific vasodilation
Head-to-head
(S)-felodipine: 13-fold greater inhibition vs (R)-felodipine: baseline
Supports enantiomer-specific potency context
Guinea pig Langendorff coronary vasoconstriction model
Cardiovascular Pharmacology Stereoselectivity Coronary Vasodilation

Comparative Metabolism and Predicted Bioavailability: (S)-(-)-Felodipine vs. (R)-(+)-Felodipine

In vitro metabolism studies using human liver microsomes demonstrate that (R)-felodipine has an intrinsic clearance (Vmax/KM) approximately two times higher than that of (S)-(-)-Felodipine [1]. The mean KM for (R)-felodipine was lower, while Vmax values were similar for both enantiomers, resulting in the calculated difference in intrinsic clearance [1]. This metabolic difference leads to the prediction that the in vivo bioavailability of (S)-felodipine would be about two times higher than that of (R)-felodipine [1].

Enantioselective metabolism
Head-to-head
(S)-felodipine: lower intrinsic clearance vs (R)-felodipine: ~2-fold higher clearance
Suggests enantiomer-dependent systemic exposure
Human liver microsome in vitro ADME model
Pharmacokinetics Drug Metabolism In Vitro ADME

Enhanced Systemic Exposure in Humans: (S)-(-)-Felodipine vs. (R)-(+)-Felodipine

A clinical pharmacokinetic study in healthy male subjects administered a 20 mg oral dose of racemic felodipine revealed significant stereoselectivity in drug exposure. The area under the plasma concentration-time curve (AUC) for the active (S)-enantiomer was, on average, 139% higher than that of the (R)-antipode [1]. This substantial difference in systemic exposure reinforces the in vitro metabolic findings and highlights the dominance of the S-form in vivo.

Human systemic exposure
Head-to-head
(S)-felodipine AUC 139% higher than (R) after oral racemate dose
Supports exposure-model interpretation
Randomized cross-over study, 12 healthy subjects
Clinical Pharmacokinetics Bioavailability Enantioselectivity

Potency Relative to Nifedipine: (S)-(-)-Felodipine vs. Nifedipine

In relaxing KCl-contracted porcine coronary segments, felodipine is approximately 50 times more potent than nifedipine [1]. While this is a class-level comparison for the racemate, it is the S-enantiomer that is known to be the more active form [2]. This superior potency translates to a lower IC50 for felodipine (~8 nM) compared to nifedipine (~400 nM) in this vascular model [1].

Vascular potency vs nifedipine
Class-level
Felodipine IC50 ~8 nM (racemate) vs nifedipine ~400 nM
Reported in vitro potency context
Porcine coronary segment relaxation assay
Vascular Pharmacology Calcium Channel Blockade Comparative Potency

Off-Target Selectivity Profile: Felodipine vs. Amlodipine and Cilnidipine

In an expression system using Xenopus oocytes, felodipine, along with nifedipine and nitrendipine, demonstrated selective blockade of L-type calcium channels, showing no significant activity against N-type or P/Q-type channels at relevant concentrations [1]. This contrasts with other DHPs such as amlodipine, benidipine, and cilnidipine, which significantly block N-type and P/Q-type channels in addition to L-type channels [1]. This selectivity profile makes felodipine a cleaner tool for specifically interrogating L-type calcium channel function without the confounding influence of neuronal calcium channel blockade.

Channel selectivity profile
Cross-study comparable
No significant block of N-type or P/Q-type channels; distinct from amlodipine, cilnidipine
Supports L-type channel-selective research
Xenopus oocyte voltage-clamp recordings
Channel Selectivity Off-Target Effects Electrophysiology

Optimal Research and Industrial Applications for (S)-(-)-Felodipine Based on Differential Evidence


Stereospecific Pharmacodynamic Studies in Vascular Smooth Muscle

Utilize (S)-(-)-Felodipine as a chemically defined tool to investigate stereospecific inhibition of L-type calcium channel-mediated vasoconstriction. Its 13-fold higher potency in coronary vasodilation compared to the (R)-enantiomer [1] makes it the definitive standard for studies requiring precise enantiomeric control and avoiding the confounded pharmacology of the racemate.

In Vitro and In Vivo Pharmacokinetic/ADME Investigations

Employ (S)-(-)-Felodipine in metabolism and drug-drug interaction studies to isolate and understand the stereoselective clearance pathways. The compound's distinct metabolic profile, with an intrinsic clearance approximately half that of the (R)-enantiomer in human liver microsomes [2], is critical for accurate prediction of human pharmacokinetics and for studies aiming to correlate exposure with the active moiety.

L-Type Calcium Channel-Selective Electrophysiology

Use (S)-(-)-Felodipine in patch-clamp or other electrophysiological assays to selectively block L-type calcium channels without the confounding off-target effects on N- and P/Q-type channels observed with other dihydropyridines like amlodipine or cilnidipine [3]. This selectivity is essential for dissecting the specific roles of L-type channels in cellular excitability and signaling.

Development and Validation of Chiral Analytical Methods

Leverage (S)-(-)-Felodipine as a high-purity reference standard for the development, calibration, and validation of stereoselective analytical techniques, such as chiral HPLC or GC/MS, used to quantify felodipine enantiomers in biological matrices from preclinical and clinical studies.

Application
Selection Property
Validation Focus
Vascular smooth muscle L-type calcium channel studies
Enantiomer-specific potency context
Stereochemical-control validation
PK/ADME enantiomer-specific investigations
Stereoselective metabolism profile
Exposure-model review
L-type calcium channel electrophysiology
Reported L-type selectivity profile
Channel subtype selectivity review
Chiral analytical method development
Enantiomeric purity reference standard
Chiral separation validation

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